molecular formula C21H18N4O3S B12733021 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- CAS No. 85099-82-7

3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl-

Cat. No.: B12733021
CAS No.: 85099-82-7
M. Wt: 406.5 g/mol
InChI Key: MORRNAPROAESDM-UHFFFAOYSA-N
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Description

3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline ring, an acetamide group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- typically involves multiple steps. One common method starts with the preparation of the quinazoline ring, followed by the introduction of the acetamide group and the thiazolyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- include:

  • Quinazoline derivatives with different substituents
  • Thiazole-containing compounds
  • Acetamide derivatives with various functional groups

Uniqueness

The uniqueness of 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- lies in its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

85099-82-7

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

2-[2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H18N4O3S/c1-14-6-2-5-9-17(14)28-13-18-23-16-8-4-3-7-15(16)20(27)25(18)12-19(26)24-21-22-10-11-29-21/h2-11H,12-13H2,1H3,(H,22,24,26)

InChI Key

MORRNAPROAESDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2CC(=O)NC4=NC=CS4

Origin of Product

United States

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